Structural Differentiation: Dual Methylation Pattern Unavailable in Simpler Analogs
N,4-Dimethylthiazol-2-amine hydrochloride (CAS 6142-17-2) is structurally differentiated from the key comparators 4-Methylthiazol-2-amine hydrochloride (CAS 6142-15-0) and N-Methylthiazol-2-amine hydrochloride (CAS 6142-07-0) by the presence of both a 4-methyl and an N-methyl substituent on the thiazole-2-amine core [1]. This dual substitution is a prerequisite for generating the specific thiazole fragment found in advanced molecules like the patented anticancer agent 5-(2-((5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)amino)-5-fluoropyrimidin-4-yl)-N,4-dimethylthiazol-2-amine [2]. Attempting to synthesize this or similar compounds using a mono-substituted analog would lead to a different, non-isomeric final product with an altered pharmacophore.
| Evidence Dimension | Molecular Substituents |
|---|---|
| Target Compound Data | 4-methyl and N-methyl |
| Comparator Or Baseline | 4-methyl only (CAS 6142-15-0) or N-methyl only (CAS 6142-07-0) |
| Quantified Difference | Qualitative difference in the final molecular structure of derived compounds. |
| Conditions | N/A (Structural comparison) |
Why This Matters
For chemical procurement, this unique substitution pattern is non-negotiable for projects requiring this specific thiazole building block, as it dictates the final product's identity.
- [1] Pharmaffiliates. 4-Methylthiazol-2-amine Hydrochloride (CAS 6142-15-0) Product Page. View Source
- [2] Google Patents. AU2023235704A1 - Use of 5-(2-((5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)amino)-5-fluoropyrimidin-4-yl)-n,4-dimethylthiazol-2-amine in combination therapies for cancer. View Source
